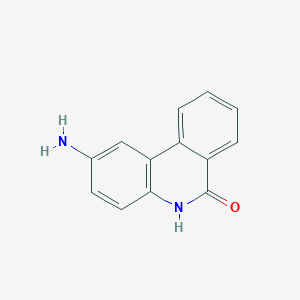

6(5h)-Phenanthridinone, 2-amino-

Description

The exact mass of the compound 6(5h)-Phenanthridinone, 2-amino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6(5h)-Phenanthridinone, 2-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6(5h)-Phenanthridinone, 2-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5H-phenanthridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h1-7H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTIEBMDXHJRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10999597 | |

| Record name | 2-Aminophenanthridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10999597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78256-05-0 | |

| Record name | NSC113297 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminophenanthridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10999597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-amino-6(5H)-Phenanthridinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6(5H)-Phenanthridinone and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and drug development. Their tricyclic structure forms the core of various natural products and synthetic molecules exhibiting a wide range of biological activities. Notably, the phenanthridinone scaffold is recognized as a key pharmacophore for the inhibition of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair and the maintenance of genomic stability. This technical guide focuses on the chemical and biological properties of a specific derivative, 2-amino-6(5H)-phenanthridinone, providing a comprehensive resource for researchers engaged in its study and application.

Chemical Properties

The fundamental chemical properties of 2-amino-6(5H)-phenanthridinone are summarized below. While experimental data for some properties of this specific derivative are not widely published, data for the parent compound, 6(5H)-phenanthridinone, is provided for comparative purposes.

| Property | 2-amino-6(5H)-phenanthridinone | 6(5H)-Phenanthridinone (for comparison) |

| Molecular Formula | C₁₃H₁₀N₂O | C₁₃H₉NO |

| Molecular Weight | 210.23 g/mol [1] | 195.22 g/mol [2] |

| Melting Point | Data not available | 290-292 °C[3][4] |

| Boiling Point | Data not available | 435 °C (predicted)[3] |

| Solubility | Data not available | Soluble in DMSO, insoluble in water[3][4][5] |

| Appearance | Data not available | White to light yellow or orange powder/crystal[4] |

Synthesis

A common and effective method for the synthesis of 2-amino-6(5H)-phenanthridinone involves the reduction of its nitro precursor, 2-nitro-6(5H)-phenanthridinone.

Experimental Protocol: Reduction of 2-nitro-6(5H)-phenanthridinone

Objective: To synthesize 2-amino-6(5H)-phenanthridinone via the reduction of 2-nitro-6(5H)-phenanthridinone.

Materials:

-

2-nitro-6(5H)-phenanthridinone

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, for workup)

-

Sodium bicarbonate (NaHCO₃, for neutralization)

-

Ethyl acetate (EtOAc, for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄, for drying)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-nitro-6(5H)-phenanthridinone in a mixture of ethanol and water.

-

Addition of Reagents: Add iron powder and a catalytic amount of ammonium chloride to the suspension.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

-

Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Acidify the aqueous residue with hydrochloric acid and then basify with a saturated solution of sodium bicarbonate until a precipitate is formed. Extract the product with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-amino-6(5H)-phenanthridinone.

Logical Workflow for Synthesis:

Spectral Data

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the introduction of the amino group likely causing shifts in the signals of the adjacent protons. The protons of the amino group itself would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the phenanthridinone core. The carbon atom attached to the amino group is expected to show a significant upfield shift compared to the corresponding carbon in the parent compound.

FTIR: The infrared spectrum will be characterized by the N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the lactam (around 1650-1680 cm⁻¹), and C=C stretching vibrations of the aromatic rings.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 210.23). Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements of the aromatic system.

Biological Activity and Signaling Pathways

The phenanthridinone scaffold is a well-established inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. These enzymes play a critical role in the DNA damage response (DDR).

PARP Inhibition and the DNA Damage Response

PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon detecting a break, PARP1 becomes activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins at the site of damage. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the SSB.

Inhibition of PARP enzymatic activity by compounds like 2-amino-6(5H)-phenanthridinone has significant implications, especially in cancer therapy. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of DNA double-strand breaks (DSBs) during DNA replication. These cells are unable to efficiently repair these DSBs, leading to genomic instability and ultimately cell death, a concept known as synthetic lethality.

The amino substitution at the 2-position of the phenanthridinone core can influence the binding affinity and selectivity of the molecule for the PARP active site, potentially enhancing its inhibitory potency.

Signaling Pathway of PARP Inhibition in DNA Repair:

Conclusion

2-amino-6(5H)-phenanthridinone is a promising molecule for further investigation, particularly in the context of PARP inhibition and cancer therapy. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its role in the DNA damage response pathway. Further experimental validation of its physicochemical properties, detailed spectroscopic analysis, and in-depth biological evaluation are crucial next steps to fully elucidate its potential as a therapeutic agent.

References

- 1. 6(5h)-Phenanthridinone, 2-amino- | C13H10N2O | CID 270668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6(5H)-Phenanthridinone | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-amino-6(5H)-phenanthridinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 2-amino-6(5H)-phenanthridinone, a key heterocyclic scaffold found in various biologically active molecules, notably as an inhibitor of poly(ADP-ribose) polymerase (PARP). The synthesis is presented in a three-stage process, commencing with the formation of a benzanilide intermediate, followed by a palladium-catalyzed intramolecular cyclization, and culminating in the reduction of a nitro group to the target amine.

Core Synthesis Pathway

The principal synthetic route to 2-amino-6(5H)-phenanthridinone involves the initial synthesis of 2-nitro-6(5H)-phenanthridinone, which is then reduced to the desired 2-amino derivative. This approach is advantageous as it utilizes commercially available starting materials and employs robust and well-established chemical transformations.

Quantitative Data Summary

The following table summarizes the quantitative data for each step in the synthesis of 2-amino-6(5H)-phenanthridinone.

| Step | Reactants | Product | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromobenzoyl chloride, 4-Nitroaniline | N-(4-nitrophenyl)-2-bromobenzamide | Pyridine | CH₂Cl₂ | RT | 16 | ~95% |

| 2 | N-(4-nitrophenyl)-2-bromobenzamide | 2-Nitro-6(5H)-phenanthridinone | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | DMA | 130 | 24 | ~85% |

| 3 | 2-Nitro-6(5H)-phenanthridinone | 2-Amino-6(5H)-phenanthridinone | 10% Pd/C, H₂ (gas) | Ethanol/DMF | RT | 4 | >90% |

Experimental Protocols

Stage 1: Synthesis of N-(4-nitrophenyl)-2-bromobenzamide

Methodology:

-

To a solution of 4-nitroaniline (1.0 eq) in dichloromethane (CH₂Cl₂) is added pyridine (1.2 eq).

-

The solution is cooled to 0 °C, and a solution of 2-bromobenzoyl chloride (1.1 eq) in CH₂Cl₂ is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(4-nitrophenyl)-2-bromobenzamide.

Stage 2: Synthesis of 2-Nitro-6(5H)-phenanthridinone

Methodology:

-

A mixture of N-(4-nitrophenyl)-2-bromobenzamide (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in dimethylacetamide (DMA) is prepared in a sealed reaction vessel.

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

The reaction mixture is heated to 130 °C and stirred for 24 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-nitro-6(5H)-phenanthridinone.

Stage 3: Synthesis of 2-Amino-6(5H)-phenanthridinone

Methodology:

-

2-Nitro-6(5H)-phenanthridinone (1.0 eq) is dissolved in a mixture of ethanol and dimethylformamide (DMF).

-

A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature for 4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield 2-amino-6(5H)-phenanthridinone, which can be further purified by recrystallization if necessary.

Signaling Pathway and Biological Context

2-Amino-6(5H)-phenanthridinone and its derivatives are recognized as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response pathway.[1] Specifically, PARP-1 is crucial for the repair of single-strand breaks (SSBs) in DNA.

In the event of a DNA single-strand break, PARP-1 is rapidly recruited to the site of damage.[2] Upon binding to the damaged DNA, PARP-1 undergoes a conformational change that activates its catalytic activity.[3] The activated PARP-1 utilizes NAD+ as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins near the damage site.[4] This process, known as PARylation, creates a negatively charged scaffold that recruits other essential DNA repair proteins, such as XRCC1 (X-ray repair cross-complementing protein 1), to the lesion, facilitating the subsequent repair of the break.[5][6] 2-Amino-6(5H)-phenanthridinone exerts its biological effect by competitively inhibiting the catalytic activity of PARP-1, thereby preventing the synthesis of PAR and the recruitment of the repair machinery. This leads to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication, a mechanism that is particularly effective in killing cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis of Detection and Signaling of DNA Single-Strand Breaks by Human PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PARP inhibition versus PARP-1 silencing: different outcomes in terms of single-strand break repair and radiation susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of 2-amino-6(5H)-phenanthridinone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the spectroscopic data for 2-amino-6(5H)-phenanthridinone. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of experimental data for the parent compound, 6(5H)-phenanthridinone, and predicted spectroscopic data for the 2-amino derivative. This approach offers a valuable resource for researchers interested in the synthesis, characterization, and application of this and related compounds. Detailed experimental protocols for the synthesis of 2-amino-6(5H)-phenanthridinone and for the acquisition of spectroscopic data are also included.

Introduction

2-amino-6(5H)-phenanthridinone is a derivative of the phenanthridinone core structure, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in various biologically active natural products and synthetic compounds. The amino functional group at the 2-position is expected to modulate the electronic properties and biological activity of the parent molecule, making it a target of interest for further chemical exploration and pharmacological evaluation. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound. This guide aims to provide a detailed summary of its expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for 2-amino-6(5H)-phenanthridinone are presented below, alongside the experimental data for 6(5H)-phenanthridinone for comparison. The introduction of the electron-donating amino group at the 2-position is expected to cause an upfield shift (lower ppm values) for the protons and carbons on the substituted aromatic ring.

Table 1: ¹H NMR Data

| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-amino-6(5H)-phenanthridinone | H-1 | ~6.8-7.0 | d | ~2.0 |

| H-3 | ~6.9-7.1 | dd | ~8.5, 2.0 | |

| H-4 | ~7.5-7.7 | d | ~8.5 | |

| H-5 (NH) | ~10.0-11.0 | br s | - | |

| H-7 | ~7.3-7.5 | t | ~7.5 | |

| H-8 | ~7.6-7.8 | t | ~7.5 | |

| H-9 | ~7.2-7.4 | d | ~8.0 | |

| H-10 | ~8.2-8.4 | d | ~8.0 | |

| -NH₂ | ~4.5-5.5 | br s | - | |

| 6(5H)-phenanthridinone | H-1 | 8.33 | d | 8.1 |

| H-2 | 7.35 | t | 7.5 | |

| H-3 | 7.62 | t | 7.8 | |

| H-4 | 8.49 | d | 7.9 | |

| H-5 (NH) | 11.4 | br s | - | |

| H-7 | 7.45 | t | 7.6 | |

| H-8 | 7.81 | t | 7.7 | |

| H-9 | 7.30 | d | 8.2 | |

| H-10 | 8.25 | d | 7.8 |

Note: Predicted values are estimations and may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Data

| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |

| 2-amino-6(5H)-phenanthridinone | C-1 | ~110-115 |

| C-2 | ~145-150 | |

| C-3 | ~112-117 | |

| C-4 | ~128-132 | |

| C-4a | ~118-122 | |

| C-6 | ~160-165 | |

| C-6a | ~135-140 | |

| C-7 | ~122-126 | |

| C-8 | ~128-132 | |

| C-9 | ~115-120 | |

| C-10 | ~120-125 | |

| C-10a | ~120-125 | |

| C-10b | ~130-135 | |

| 6(5H)-phenanthridinone | C-1 | 129.2 |

| C-2 | 122.1 | |

| C-3 | 128.9 | |

| C-4 | 121.5 | |

| C-4a | 121.3 | |

| C-6 | 162.1 | |

| C-6a | 138.8 | |

| C-7 | 122.8 | |

| C-8 | 133.7 | |

| C-9 | 115.6 | |

| C-10 | 124.7 | |

| C-10a | 121.8 | |

| C-10b | 132.6 |

Note: Predicted values are estimations and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR data for 2-amino-6(5H)-phenanthridinone is presented in Table 3. The presence of the amino group will introduce characteristic N-H stretching and bending vibrations.

Table 3: IR Data

| Compound | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| 2-amino-6(5H)-phenanthridinone | N-H stretch (amine) | 3300-3500 | Medium, sharp (doublet) |

| N-H stretch (amide) | 3100-3300 | Medium, broad | |

| C-H stretch (aromatic) | 3000-3100 | Medium | |

| C=O stretch (amide) | 1650-1680 | Strong | |

| C=C stretch (aromatic) | 1580-1620 | Medium-Strong | |

| N-H bend (amine) | 1550-1650 | Medium | |

| 6(5H)-phenanthridinone | N-H stretch (amide) | 3150-3250 | Medium, broad |

| C-H stretch (aromatic) | 3000-3100 | Medium | |

| C=O stretch (amide) | ~1660 | Strong | |

| C=C stretch (aromatic) | 1590-1610 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrometry data for 2-amino-6(5H)-phenanthridinone is presented in Table 4.

Table 4: Mass Spectrometry Data

| Compound | Parameter | Value |

| 2-amino-6(5H)-phenanthridinone | Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 g/mol [1] | |

| Exact Mass (M) | 210.0793 | |

| Predicted M+• | m/z 210 | |

| Predicted Key Fragments | m/z 182 ([M-CO]⁺), 181 ([M-CHO]⁺), 154 ([M-CO-N₂]⁺ or [M-HCN-HCN]⁺) | |

| 6(5H)-phenanthridinone | Molecular Formula | C₁₃H₉NO |

| Molecular Weight | 195.22 g/mol [2] | |

| Exact Mass (M) | 195.0684 | |

| M+• | m/z 195 | |

| Key Fragments | m/z 167 ([M-CO]⁺), 166 ([M-CHO]⁺), 139 ([M-CO-HCN]⁺) |

Experimental Protocols

Synthesis of 2-amino-6(5H)-phenanthridinone

A plausible synthetic route to 2-amino-6(5H)-phenanthridinone involves the reduction of the corresponding 2-nitro-6(5H)-phenanthridinone. A general protocol for this transformation is provided below.

Reaction: Reduction of 2-nitro-6(5H)-phenanthridinone to 2-amino-6(5H)-phenanthridinone.

Materials:

-

2-nitro-6(5H)-phenanthridinone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH) or Acetic Acid (AcOH)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve or suspend 2-nitro-6(5H)-phenanthridinone (1 equivalent) in ethanol or acetic acid.

-

Add tin(II) chloride dihydrate (3-5 equivalents) or iron powder (3-5 equivalents) to the mixture.

-

Slowly add concentrated hydrochloric acid dropwise while stirring at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-amino-6(5H)-phenanthridinone.

Spectroscopic Characterization

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer.

-

The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Samples can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

-

Frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

-

Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Visualizations

Caption: Workflow for the synthesis and spectroscopic characterization of 2-amino-6(5H)-phenanthridinone.

References

Technical Guide: Physical and Chemical Characteristics of 2-amino-6(5H)-Phenanthridinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of 2-amino-6(5H)-phenanthridinone. Due to a scarcity of publicly available experimental data for this specific derivative, this document leverages data from the parent compound, 6(5H)-phenanthridinone, to establish a baseline for its properties. The guide further details standardized experimental protocols for the determination of key physical parameters and discusses the anticipated biological significance of this compound, particularly in the context of its potential as a PARP inhibitor. Visualizations of a proposed signaling pathway and a general experimental workflow are provided to support researchers in their study of this and related molecules.

Introduction

Phenanthridinone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The core structure is a key pharmacophore found in various natural products and synthetic molecules with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties. The parent compound, 6(5H)-phenanthridinone, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair pathways.

This guide focuses on the 2-amino derivative of 6(5H)-phenanthridinone. While specific experimental data for this compound is limited, this document aims to provide a thorough resource by presenting data for the parent compound, offering predictions for the 2-amino derivative, and outlining the necessary experimental procedures for its full characterization.

Physicochemical Properties

Data for 6(5H)-Phenanthridinone (Parent Compound)

To provide a comparative baseline, the experimentally determined physical properties of the parent compound, 6(5H)-phenanthridinone, are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₁₃H₉NO | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Melting Point | 290-292 °C | [1] |

| Boiling Point | 435 °C (Predicted) | [1] |

| Solubility | Soluble in DMSO (5 mg/ml); Insoluble in water. | [1] |

| UV-Vis (λmax) | 338 nm (in EtOH) | [1] |

Predicted Properties of 2-amino-6(5H)-Phenanthridinone

The introduction of a primary amine group at the 2-position of the phenanthridinone core is expected to significantly influence its physicochemical properties.

| Property | Predicted Value/Effect | Rationale |

| Molecular Formula | C₁₃H₁₀N₂O | Addition of an NH₂ group. |

| Molecular Weight | 210.23 g/mol | Addition of an NH₂ group. |

| Melting Point | Higher than the parent compound | The amine group can participate in intermolecular hydrogen bonding, leading to a more stable crystal lattice that requires more energy to break. |

| Boiling Point | Higher than the parent compound | Increased intermolecular forces due to hydrogen bonding will raise the boiling point. |

| Solubility | Increased solubility in polar solvents (e.g., water, ethanol) compared to the parent compound. | The polar amino group enhances the molecule's ability to interact with polar solvent molecules through hydrogen bonding. |

| pKa | The amino group will have a basic pKa, making the compound soluble in acidic aqueous solutions. | The lone pair of electrons on the nitrogen atom of the amino group can accept a proton. |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical and spectral properties of 2-amino-6(5H)-phenanthridinone.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline 2-amino-6(5H)-phenanthridinone is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[2][3]

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-15°C per minute for a preliminary determination. For an accurate measurement, the temperature is raised slowly (1-2°C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[2][3]

Solubility Determination

Solubility tests provide information about the polarity of a molecule and the types of intermolecular forces it can form.

Methodology: Qualitative Solubility Test

-

Solvent Selection: A range of solvents with varying polarities should be used, such as water, ethanol, acetone, dichloromethane, and hexane. Aqueous solutions of 5% HCl and 5% NaOH should also be included to test for basic and acidic functional groups, respectively.

-

Procedure: Approximately 10-20 mg of the compound is placed in a small test tube.[4] 1 mL of the solvent is added, and the tube is agitated.

-

Observation: The compound is classified as "soluble" if it completely dissolves, "partially soluble" if some of it dissolves, and "insoluble" if it does not appear to dissolve.[4] For the acidic and basic solutions, the formation of a precipitate upon neutralization would confirm the presence of a basic or acidic functional group.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of a molecule.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology: ¹H and ¹³C NMR

-

Sample Preparation: 5-10 mg of 2-amino-6(5H)-phenanthridinone is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and both ¹H and ¹³C NMR spectra are acquired.

-

Expected ¹H NMR Features:

-

Signals for the aromatic protons in the region of 7-9 ppm.

-

A broad singlet for the N-H proton of the lactam, which may be downfield.

-

A broad singlet for the -NH₂ protons, the chemical shift of which can be concentration-dependent and may exchange with D₂O.[5]

-

-

Expected ¹³C NMR Features:

-

Signals for the aromatic carbons in the region of 110-150 ppm.

-

A signal for the carbonyl carbon (C=O) of the lactam, typically in the range of 160-180 ppm.

-

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

Sample Preparation (KBr Pellet): A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Data Acquisition: The sample is placed in the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorptions:

-

N-H stretching (amine): Two bands in the region of 3400-3300 cm⁻¹ for the primary amine.[6]

-

N-H stretching (lactam): A single, broader band around 3200 cm⁻¹.

-

C=O stretching (lactam): A strong absorption band around 1650-1680 cm⁻¹.

-

C-N stretching (aromatic amine): An absorption in the region of 1335-1250 cm⁻¹.[6]

-

Aromatic C=C stretching: Bands in the region of 1600-1450 cm⁻¹.

-

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Methodology: Solution-Phase Spectroscopy

-

Sample Preparation: A dilute solution of 2-amino-6(5H)-phenanthridinone is prepared in a suitable UV-transparent solvent, such as ethanol or methanol.

-

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm, using a UV-Vis spectrophotometer.

-

Expected Features: The spectrum is expected to show characteristic absorption maxima (λmax) corresponding to π → π* transitions within the conjugated aromatic system. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to the parent phenanthridinone.[7]

Biological Context and Signaling Pathways

PARP Inhibition

The phenanthridinone scaffold is a well-established inhibitor of Poly(ADP-ribose) polymerase (PARP).[8] PARP enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA single-strand break repair (SSBR) pathway. In the context of cancer, particularly in tumors with mutations in the BRCA1 or BRCA2 genes which are deficient in homologous recombination (a key DNA double-strand break repair pathway), the inhibition of PARP leads to synthetic lethality. When SSBR is inhibited by a PARP inhibitor, single-strand breaks accumulate and are converted to double-strand breaks during DNA replication. In HR-deficient cells, these double-strand breaks cannot be repaired, leading to cell death.

It is highly probable that 2-amino-6(5H)-phenanthridinone will also exhibit PARP inhibitory activity. The amino group may influence the binding affinity and selectivity for different PARP isoforms. Structure-activity relationship (SAR) studies of phenanthridinone-based PARP inhibitors suggest that modifications to the aromatic rings can modulate potency and pharmacokinetic properties.[8]

Experimental and Logical Workflows

The characterization and evaluation of a novel compound like 2-amino-6(5H)-phenanthridinone follows a logical progression of experiments. The workflow diagram below outlines a typical sequence from synthesis to biological evaluation.

Conclusion

While direct experimental data for 2-amino-6(5H)-phenanthridinone remains elusive in the public domain, this technical guide provides a solid foundation for its study. By leveraging data from the parent compound, predicting the influence of the 2-amino substituent, and detailing standardized experimental protocols, researchers are well-equipped to undertake a thorough characterization of this promising molecule. The likely role of this compound as a PARP inhibitor places it in a class of molecules with significant therapeutic potential, warranting further investigation into its synthesis, characterization, and biological activity.

References

- 1. chembk.com [chembk.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 8. Making sure you're not a bot! [mspace.lib.umanitoba.ca]

Potential Biological Targets of 2-Amino-6(5H)-phenanthridinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6(5H)-phenanthridinone is a heterocyclic organic molecule belonging to the phenanthridinone class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and its utility as a privileged structure in drug design. The primary biological targets for this class of compounds, and by extension 2-amino-6(5H)-phenanthridinone, are enzymes involved in critical cellular processes such as DNA repair and replication. This technical guide provides a comprehensive overview of the known and potential biological targets of 2-amino-6(5H)-phenanthridinone, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Primary Biological Target: Poly(ADP-ribose) Polymerase (PARP)

The most well-documented biological targets of the phenanthridinone scaffold are the Poly(ADP-ribose) Polymerase (PARP) family of enzymes, particularly PARP-1 and PARP-2.[1][2][3] These enzymes play a crucial role in the cellular response to DNA damage. PARP-1, upon detecting a DNA single-strand break, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, which in turn recruits other DNA repair factors. Inhibition of PARP is a clinically validated strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA mutations.

Quantitative Data: Inhibition of PARP Enzymes

While specific quantitative data for the 2-amino substituted derivative is not extensively available in the public domain, the parent compound, 6(5H)-phenanthridinone, and other derivatives have been shown to be potent PARP inhibitors. The 2-amino substitution is a common modification in the development of highly potent PARP inhibitors.

| Compound | Target | IC50/Ki | Assay Type | Reference |

| 6(5H)-phenanthridinone | PARP-1 | IC50: 10 nM (for a substituted derivative) | Enzymatic Assay | [4] |

| PJ34 (a phenanthridinone derivative) | PARP-1 | IC50 values vary depending on assay | Various | [5] |

| 6(5H)-phenanthridinone | PARP-1 | - | Immunomodulator | [6] |

| Phenanthridinone derivatives | PARP-1/PARP-2 | - | Anticancer activity | [2] |

Note: IC50 values are highly dependent on the specific assay conditions, including substrate concentrations.

Potential Secondary Targets

While PARP inhibition is the most prominent activity, the phenanthridinone scaffold has been investigated for activity against other biological targets.

-

HIV-1 Integrase: Some phenanthridinone derivatives have been evaluated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[7]

-

Topoisomerases: Derivatives of the related benzo[c]phenanthridine scaffold have shown inhibitory activity against topoisomerase I and II, enzymes critical for resolving DNA topological problems during replication and transcription.[8]

Signaling Pathways

PARP-1 in DNA Damage Response

The central role of PARP-1 is in the Base Excision Repair (BER) pathway, a primary mechanism for repairing DNA single-strand breaks.

Caption: PARP-1 signaling pathway in DNA single-strand break repair.

Experimental Protocols

PARP-1 Enzymatic Inhibition Assay (Colorimetric)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against PARP-1.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1. The amount of incorporated biotin is then detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Stop Buffer (e.g., 1 M HCl)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Prepare serial dilutions of 2-amino-6(5H)-phenanthridinone in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer.

-

Add 25 µL of the compound dilutions to the histone-coated wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 25 µL of a pre-mixed reaction cocktail containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ to all wells except the negative control.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development (typically 15-30 minutes).

-

Stop the reaction by adding 50 µL of Stop Buffer.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Caption: Experimental workflow for a colorimetric PARP-1 inhibition assay.

Topoisomerase I DNA Relaxation Assay

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I. The different topological forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and power supply

-

UV transilluminator and imaging system

Procedure:

-

Prepare serial dilutions of 2-amino-6(5H)-phenanthridinone.

-

In microcentrifuge tubes, set up the reactions by adding Assay Buffer, supercoiled DNA, and the test compound dilutions. Include a control with no enzyme (DNA only), a control with enzyme but no inhibitor, and a positive control inhibitor (e.g., camptothecin).

-

Initiate the reaction by adding Topoisomerase I to all tubes except the "DNA only" control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding the Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in TAE or TBE buffer containing a DNA stain.

-

Run the gel at a constant voltage until the dye front has migrated sufficiently.

-

Visualize the DNA bands under UV light and capture an image.

-

Analyze the results: the supercoiled DNA will migrate fastest, followed by the relaxed DNA. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the "no inhibitor" control.

HIV-1 Integrase Strand Transfer Assay

Principle: This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase, where the processed viral DNA is integrated into a target DNA sequence. This can be monitored using various methods, including fluorescence-based assays.

Materials:

-

Recombinant HIV-1 Integrase

-

Oligonucleotide substrates mimicking the viral DNA ends (often labeled with a fluorophore and a quencher)

-

Target DNA oligonucleotide

-

Assay Buffer (e.g., MOPS, MnCl2 or MgCl2, DTT, DMSO)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of 2-amino-6(5H)-phenanthridinone.

-

In a 96- or 384-well plate, add the test compound dilutions.

-

Add the HIV-1 integrase enzyme and the viral DNA substrate and incubate to allow for the 3'-processing reaction and complex formation.

-

Initiate the strand transfer reaction by adding the target DNA substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Measure the fluorescence intensity. In a typical FRET-based assay, strand transfer brings the fluorophore and quencher into proximity, leading to a decrease in fluorescence.

-

Calculate the percent inhibition and determine the IC50 value.

Conclusion

The primary and most well-characterized biological target of the 2-amino-6(5H)-phenanthridinone scaffold is the PARP family of enzymes, particularly PARP-1. This makes it a compound of significant interest for the development of anticancer therapeutics. While activity against other targets such as HIV-1 integrase and topoisomerases has been explored for related compounds, further investigation is required to determine the specific activity profile of 2-amino-6(5H)-phenanthridinone. The experimental protocols provided herein offer a robust framework for the in vitro characterization of this and other similar molecules, enabling a deeper understanding of their mechanism of action and therapeutic potential.

References

- 1. medkoo.com [medkoo.com]

- 2. Making sure you're not a bot! [mspace.lib.umanitoba.ca]

- 3. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Phenanthridinone Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activities of phenanthridinone alkaloids. These compounds, primarily sourced from the Amaryllidaceae plant family, have garnered significant interest in the scientific community for their potent anti-cancer properties. This document details the key experimental protocols, quantitative data, and the molecular mechanisms of action of prominent phenanthridinone alkaloids, including narciclasine, lycoricidine, and pancratistatin.

Discovery of Key Phenanthridinone Alkaloids

The journey of phenanthridinone alkaloids from botanical sources to potential therapeutic agents began in the mid-20th century. The initial discoveries were often the result of systematic screening of plants for compounds with anti-proliferative or growth-inhibitory activities.

-

Narciclasine: In 1967, Giovanni Ceriotti and his team at Circolo Hospital in Italy first isolated narciclasine from the bulbs of various Narcissus species.[1][2] Their research was part of a program to identify plant-derived antigrowth factors.[2] Initially recognized for its ability to inhibit cell division, narciclasine's potent antitumor properties became more established in subsequent decades.[1] Interestingly, the compound was independently discovered around the same time by a different research group who named it lycoricidinol, isolated from Lycoris radiata as a plant-growth regulator.[2]

-

Lycoricidine: Also known as 7-deoxynarciclasine, lycoricidine was first discovered in the bulbs of Lycoris radiata in 1968.[3] It was isolated from the methanol extracts of the plant's bulbs and was also identified as a plant growth inhibitor.[3]

-

Pancratistatin: This promising antineoplastic alkaloid was isolated in 1984 by Pettit and his colleagues from the bulbs of the Hawaiian plant Hymenocallis littoralis (initially identified as Pancratium littorale).[4] The isolation of pancratistatin was a result of a systematic search for anticancer agents from natural sources.

Isolation of Phenanthridinone Alkaloids from Natural Sources

The primary natural sources of phenanthridinone alkaloids are plants belonging to the Amaryllidaceae family, with the bulbs typically containing the highest concentrations of these compounds. The general workflow for their isolation involves extraction, partitioning, and chromatographic purification.

General Experimental Workflow

The isolation of phenanthridinone alkaloids from plant material can be generalized into the following steps:

Caption: Generalized workflow for the isolation of phenanthridinone alkaloids.

Detailed Experimental Protocols

Protocol 1: Isolation of Narciclasine from Narcissus Bulbs

This protocol is a composite of established methods for the extraction and purification of narciclasine.

-

Preparation of Plant Material: Fresh bulbs of Narcissus species are minced and then dried.

-

Extraction: The dried and powdered bulbs are extracted with methanol (MeOH) or ethanol (EtOH) at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

-

Solvent Partitioning: The combined alcoholic extracts are concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned successively with different organic solvents, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity. Phenanthridinone alkaloids are typically found in the more polar fractions (EtOAc and sometimes CHCl₃).

-

Column Chromatography: The EtOAc fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, for example, a mixture of CHCl₃ and MeOH. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Crystallization and Further Purification: Fractions containing narciclasine are combined, and the solvent is evaporated. The crude narciclasine is then purified by recrystallization from a suitable solvent system, such as dimethylformamide (DMF). If further purification is needed, preparative high-performance liquid chromatography (HPLC) can be employed.

Protocol 2: Isolation of Lycoricidine from Lycoris radiata

This protocol is adapted from methods used for the isolation of alkaloids from Lycoris species.[5][6]

-

Preparation of Plant Material: Dried and powdered bulbs of Lycoris radiata are used as the starting material.

-

Acid-Base Extraction: The powdered bulbs are moistened with an alkaline solution (e.g., ammonia) to liberate the free alkaloids and then extracted with an organic solvent like chloroform or ether. The organic extract is then treated with a dilute acid (e.g., sulfuric acid) to form water-soluble alkaloid salts.

-

Purification: The acidic aqueous layer is washed with an organic solvent to remove impurities. The aqueous layer is then made alkaline again to precipitate the free alkaloids, which are then extracted with an organic solvent.

-

Chromatographic Separation: The crude alkaloid mixture is separated by column chromatography on silica gel or alumina, using a gradient elution system of solvents like chloroform and methanol. Fractions are analyzed by TLC to identify those containing lycoricidine.

-

Final Purification: The fractions containing lycoricidine are combined and further purified by preparative HPLC or recrystallization to obtain the pure compound.

Protocol 3: Isolation of Pancratistatin from Hymenocallis littoralis

This protocol is based on the initial isolation work by Pettit et al. and subsequent studies.[7]

-

Extraction: The bulbs of Hymenocallis littoralis are extracted with a series of solvents of increasing polarity, starting with hexane, followed by chloroform, and then methanol.

-

Fractionation: The methanol extract, which contains pancratistatin, is concentrated and subjected to a series of partitioning steps between different solvent systems (e.g., water/chloroform, water/ethyl acetate).

-

Chromatography: The pancratistatin-rich fraction is then subjected to multiple steps of column chromatography, often using different stationary phases like silica gel and Sephadex LH-20.

-

Purification: Final purification is achieved through preparative TLC or HPLC to yield pure pancratistatin.

Quantitative Data

The yields of phenanthridinone alkaloids can vary significantly depending on the plant species, geographical location, and the time of harvest.

| Alkaloid | Plant Source | Yield (mg/kg of fresh bulbs) | Reference |

| Narciclasine | Narcissus species | 1.5 - 200 | [2] |

| Lycoricidine | Lycoris radiata | ~3 | [3] |

| Pancratistatin | Hymenocallis littoralis (Hawaii) | 144 | [8] |

| Pancratistatin | Hymenocallis littoralis (Arizona) | 9 - 24 | [8] |

Structural Elucidation

The structures of phenanthridinone alkaloids have been determined using a combination of spectroscopic techniques and, in some cases, confirmed by X-ray crystallography.

Spectroscopic Data

Table 1: ¹H-NMR Spectroscopic Data for Narciclasine (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.00 | s | - |

| H-4 | 4.16 | td | 5.7, 2.9 |

| H-10 | 6.47 | t | 2.9 |

| NH | 13.74 | s | - |

| OCH₂O | 6.03-6.12 | m | - |

Data compiled from literature sources.[9]

Table 2: ¹³C-NMR Spectroscopic Data for Narciclasine (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 109.83 |

| C-2 | 71.03 |

| C-3 | 79.01 |

| C-4 | 78.46 |

| C-4a | 54.63 |

| C-6 | 167.65 |

| C-6a | 128.89 |

| C-7 | 152.55 |

| C-8 | 104.27 |

| C-9 | 145.22 |

| C-10 | 94.22 |

| C-10a | 133.35 |

| C-10b | 125.93 |

| OCH₂O | 102.05 |

Data compiled from literature sources.[9]

Table 3: Mass Spectrometry Data for Key Phenanthridinone Alkaloids

| Alkaloid | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |

| Narciclasine | C₁₄H₁₃NO₇ | 307.26 | 307 (M+), 289, 262, 232 |

| Lycoricidine | C₁₄H₁₃NO₆ | 291.26 | 291 (M+), 273, 246, 216 |

| Pancratistatin | C₁₄H₁₅NO₈ | 337.27 | 337 (M+), 319, 292, 262 |

Fragmentation patterns can vary depending on the ionization technique used.

Biological Activity and Signaling Pathways

Phenanthridinone alkaloids exhibit potent anticancer activity primarily through the induction of apoptosis and the inhibition of protein biosynthesis.

Induction of Apoptosis

These alkaloids can induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

Extrinsic Pathway:

Narciclasine has been shown to activate the death receptor pathway by promoting the formation of the Death-Inducing Signaling Complex (DISC).[1] This leads to the activation of initiator caspases, such as caspase-8 and caspase-10, which in turn activate executioner caspases like caspase-3, ultimately leading to apoptosis.[1][10]

Caption: Extrinsic apoptosis pathway induced by narciclasine.

Intrinsic Pathway:

Pancratistatin, in particular, is known to target the mitochondria, a key organelle in the intrinsic apoptosis pathway.[11] It is thought to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates caspase-9, which then activates the executioner caspase-3, culminating in apoptosis. The BCL-2 family of proteins are key regulators of this process, with pancratistatin thought to modulate their activity to favor the pro-apoptotic members like BAX and BAK.[12][13][14][15]

References

- 1. The Amaryllidaceae Isocarbostyril Narciclasine Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry, Biology and Medicinal Potential of Narciclasine and its Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Narciclasine: 1H- and 13C-NMR Data and a New Improved Method of Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and identification of alkaloids and anthocyanins from flower and bulb of Lycoris radiata using HPLC and LC-ESI-MS [scirp.org]

- 6. asianpubs.org [asianpubs.org]

- 7. TOTAL SYNTHESES OF PANCRATISTATIN. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BIOSYNTHESIS OF THE ANTINEOPLASTIC PANCRATISTATIN FOLLOWING TISSUE CULTURE OF HYMENOCALLIS LITTORALIS (AMARYLLIDACEAE) | International Society for Horticultural Science [ishs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 13. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]

- 14. BCL-2 family proteins: critical checkpoints of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-amino-6(5H)-phenanthridinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-amino-6(5H)-phenanthridinone, a heterocyclic compound of interest in medicinal chemistry. Given the scarcity of direct, published experimental data for this specific derivative, this paper outlines a putative synthetic route and presents predicted spectroscopic data based on the known characteristics of its parent compound, 6(5H)-phenanthridinone, and its nitro precursor. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel phenanthridinone derivatives.

Introduction

Phenanthridinone and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery. The core structure is present in various natural products and has been identified as a privileged scaffold for targeting a range of biological entities. Notably, many phenanthridinone derivatives exhibit potent inhibitory activity against poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1] Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The introduction of an amino group at the 2-position of the phenanthridinone core is anticipated to modulate the molecule's electronic properties, solubility, and interactions with biological targets, making 2-amino-6(5H)-phenanthridinone a compound of considerable interest for further investigation.

Synthesis and Purification

A plausible and efficient synthetic route to 2-amino-6(5H)-phenanthridinone involves the reduction of its corresponding nitro precursor, 2-nitro-6(5H)-phenanthridinone. This precursor can be synthesized through various established methods for constructing the phenanthridinone scaffold.

Proposed Synthetic Pathway

A common strategy for the synthesis of the phenanthridinone core is the intramolecular cyclization of N-aryl-2-halobenzamides. The synthesis of the 2-nitro derivative can be achieved through a palladium-catalyzed Ullmann cross-coupling reaction followed by reductive cyclization. The final step is the reduction of the nitro group to an amine.

Experimental Protocol: Reduction of 2-Nitro-6(5H)-phenanthridinone

This protocol describes a general procedure for the reduction of a nitroarene to an aniline derivative, which can be adapted for the synthesis of 2-amino-6(5H)-phenanthridinone from its nitro precursor.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-nitro-6(5H)-phenanthridinone (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reducing Agent: To this suspension, add an excess of a reducing agent. A common and effective choice is tin(II) chloride dihydrate (SnCl₂·2H₂O, 5-10 eq) in the presence of concentrated hydrochloric acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic. This will precipitate the tin salts.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-amino-6(5H)-phenanthridinone.

Spectroscopic Data and Structure Elucidation

The definitive confirmation of the structure of 2-amino-6(5H)-phenanthridinone requires a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-amino-6(5H)-phenanthridinone. These predictions are based on the known data for 6(5H)-phenanthridinone and general substituent effects.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | N-H (amide) |

| ~8.3 | d | 1H | H-1 |

| ~7.8 | d | 1H | H-10 |

| ~7.6 | t | 1H | H-8 |

| ~7.4 | t | 1H | H-9 |

| ~7.3 | d | 1H | H-7 |

| ~7.1 | dd | 1H | H-3 |

| ~6.8 | d | 1H | H-4 |

| ~5.5 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O |

| ~148 | C-2 |

| ~140 | C-10b |

| ~134 | C-6a |

| ~132 | C-8 |

| ~129 | C-10a |

| ~128 | C-4a |

| ~124 | C-10 |

| ~122 | C-9 |

| ~121 | C-7 |

| ~118 | C-1 |

| ~115 | C-3 |

| ~110 | C-4 |

Table 3: Mass Spectrometry Data

| Technique | Expected m/z |

| ESI-MS (+) | 211.08 [M+H]⁺ |

| High-Resolution MS | 211.0866 (for C₁₃H₁₁N₂O⁺) |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretching (amine) |

| 3200-3100 | N-H stretching (amide) |

| 1660-1640 | C=O stretching (amide) |

| 1620-1580 | N-H bending (amine) |

| 1600-1450 | C=C stretching (aromatic) |

Experimental Protocols for Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is suitable for dissolving polar compounds and observing exchangeable protons.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition of the synthesized compound.

-

Infrared Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Biological Activity and Signaling Pathway

Phenanthridinone derivatives are well-documented as inhibitors of PARP enzymes. The inhibition of PARP can have significant downstream effects on cellular processes, including DNA repair and the regulation of inflammatory responses. One of the key signaling pathways modulated by PARP activity is the Nuclear Factor-kappa B (NF-κB) pathway.

PARP Inhibition and the NF-κB Signaling Pathway

PARP-1 is known to be a coactivator of NF-κB, a transcription factor that plays a central role in inflammation, immunity, and cell survival. In the canonical NF-κB pathway, various stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes, many of which are pro-inflammatory.[2][3]

PARP inhibitors, such as phenanthridinones, can suppress the activation of NF-κB. By inhibiting PARP-1, these compounds can reduce the expression of pro-inflammatory cytokines and other NF-κB target genes. This provides a rationale for investigating 2-amino-6(5H)-phenanthridinone not only as a potential anticancer agent but also as a modulator of inflammatory processes.

Conclusion

The structural elucidation of novel compounds is a critical step in the drug discovery and development process. This technical guide has provided a comprehensive, albeit partially predictive, framework for the synthesis and characterization of 2-amino-6(5H)-phenanthridinone. The proposed synthetic route and the predicted spectroscopic data offer a solid starting point for researchers aiming to synthesize and validate the structure of this promising molecule. Furthermore, the elucidation of its role as a potential PARP inhibitor and its impact on the NF-κB signaling pathway highlights its therapeutic potential. Future experimental work is necessary to confirm the data presented herein and to fully explore the biological activities of this compound.

Workflow for Structure Elucidation

The following diagram illustrates the general workflow for the structural elucidation of a novel synthetic compound like 2-amino-6(5H)-phenanthridinone.

References

In Silico Modeling of 2-amino-6(5H)-phenanthridinone Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 2-amino-6(5H)-phenanthridinone and its derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP1. Phenanthridinone-based compounds have emerged as a significant class of PARP inhibitors, playing a crucial role in cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms.[1] This guide will detail the computational methodologies, summarize quantitative binding data, and provide experimental protocols relevant to the study of these compounds.

Introduction to 2-amino-6(5H)-phenanthridinone and PARP1 Inhibition

The 6(5H)-phenanthridinone scaffold is a well-established pharmacophore for the inhibition of PARP enzymes.[2][3] PARP1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[4][5] By inhibiting PARP1, compounds like 2-amino-6(5H)-phenanthridinone can induce synthetic lethality in cancer cells that have defects in other DNA repair pathways, such as homologous recombination, often due to mutations in genes like BRCA1 or BRCA2.[6] The 2-amino substitution on the phenanthridinone core has been investigated to enhance the potency and pharmacological properties of these inhibitors.[7]

Quantitative Binding Data

The inhibitory potency of various substituted 5(H)phenanthridin-6-ones against PARP1 has been evaluated, with several compounds demonstrating low nanomolar IC50 values. The following table summarizes the quantitative data for selected compounds, including a 2-amino substituted analog, to facilitate comparison.

| Compound ID | Substitution | PARP1 IC50 (nM) | Reference |

| 1b | 2-amino | 10 | [7] |

| Parent Compound | Unsubstituted | 180 - 390 | [8] |

| 2-nitro | 2-nitro | 180 - 390 | [8] |

| PJ34 | N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-N,N-dimethylacetamide | ~20 | [9] |

In Silico Modeling Workflow

The computational investigation of 2-amino-6(5H)-phenanthridinone binding to PARP1 typically follows a multi-step workflow. This process allows for the prediction of binding modes, estimation of binding affinities, and understanding the dynamics of the protein-ligand interaction.

Experimental Protocols

Molecular Docking of 2-amino-6(5H)-phenanthridinone with PARP1

Objective: To predict the binding conformation of 2-amino-6(5H)-phenanthridinone within the active site of PARP1.

Methodology:

-

Protein Preparation:

-

Obtain the 3D crystal structure of human PARP1 from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).

-

Define the binding site based on the location of the co-crystallized inhibitor or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of 2-amino-6(5H)-phenanthridinone using a molecular modeling software.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Utilize a molecular docking program (e.g., AutoDock, Glide, GOLD).

-

Set the grid box to encompass the defined binding site of PARP1.

-

Perform the docking calculations using a genetic algorithm or other search algorithms to explore various ligand conformations and orientations.

-

Cluster the resulting docking poses based on root-mean-square deviation (RMSD).

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses based on their predicted binding energies or scoring functions.

-

Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between 2-amino-6(5H)-phenanthridinone and the amino acid residues of the PARP1 active site.

-

Molecular Dynamics (MD) Simulation of the PARP1-Inhibitor Complex

Objective: To assess the stability of the predicted binding mode of 2-amino-6(5H)-phenanthridinone and to analyze the dynamic behavior of the complex over time.[10]

Methodology (using GROMACS): [11][12][13]

-

System Preparation:

-

Use the best-ranked docked complex from the molecular docking study as the starting structure.

-

Select an appropriate force field for the protein (e.g., CHARMM36, AMBER) and generate a topology file for the ligand using a parameterization server (e.g., CGenFF, LigParGen).[11]

-

Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron) and solvate it with a water model (e.g., TIP3P).

-

Add ions (e.g., Na+, Cl-) to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system using the steepest descent algorithm to remove steric clashes.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

-

NPT (isothermal-isobaric) ensemble: Equilibrate the system at the desired temperature and pressure (e.g., 1 bar). This ensures the correct density of the system.

-

-

-

Production MD Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 50-100 nanoseconds) to observe the convergence of properties.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate various parameters:

-

Root-Mean-Square Deviation (RMSD): To assess the structural stability of the protein and the ligand.

-

Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the protein and the ligand.

-

Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity.

-

-

PARP1 Inhibition Assay (ELISA-based)

Objective: To experimentally determine the inhibitory activity (IC50) of 2-amino-6(5H)-phenanthridinone against PARP1.[14][15][16]

Methodology:

-

Plate Coating: Coat a 96-well microplate with histones.

-

Reaction Setup:

-

Add the test compound (2-amino-6(5H)-phenanthridinone) at various concentrations to the wells.

-

Add activated DNA to stimulate PARP1 activity.

-

Initiate the reaction by adding recombinant human PARP1 enzyme and NAD+ (the substrate for PARP1).

-

Incubate the plate to allow the PARPylation reaction to occur.

-

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add a primary antibody that specifically recognizes poly(ADP-ribose) (PAR).

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

-

-

Data Analysis:

-

Measure the absorbance of each well using a microplate reader.

-

The intensity of the color is proportional to the amount of PARP1 activity.

-

Plot the percentage of PARP1 inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

PARP1 Signaling Pathway and Inhibition

The inhibition of PARP1 by 2-amino-6(5H)-phenanthridinone disrupts the DNA damage response pathway. In cells with competent homologous recombination (HR), alternative repair pathways can compensate for the loss of PARP1 activity. However, in HR-deficient cells (e.g., BRCA-mutated), the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during DNA replication, ultimately resulting in cell death.

Conclusion

In silico modeling techniques, including molecular docking and molecular dynamics simulations, are invaluable tools for the rational design and development of potent PARP1 inhibitors based on the 2-amino-6(5H)-phenanthridinone scaffold. This guide has provided a comprehensive overview of the key computational and experimental methodologies employed in this field. The integration of these approaches facilitates a deeper understanding of the molecular basis of inhibitor binding and activity, ultimately accelerating the discovery of novel anticancer therapeutics.

References

- 1. sketchviz.com [sketchviz.com]

- 2. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Effects of 6(5H)-phenanthridinone, an inhibitor of poly(ADP-ribose)polymerase-1 activity (PARP-1), on locomotor networks of the rat isolated spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of PARP inhibitors for breast cancer based on enhanced multiple kernel function SVR with PSO - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4.5. Molecular Dynamics Simulation [bio-protocol.org]

- 11. LigParGen Server [traken.chem.yale.edu]

- 12. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]